4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid
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Overview
Description
This compound is an organic molecule with a naphthalene group, an ethylamino group, and a carboxylic acid group . Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The ethylamino group consists of an ethyl group (two carbon atoms) attached to an amino group (nitrogen atom), and the carboxylic acid group (-COOH) is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray crystallography . These techniques can provide information about the types of bonds, the arrangement of atoms, and the overall shape of the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The naphthalene group might undergo electrophilic aromatic substitution reactions, while the carboxylic acid group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a carboxylic acid group could make the compound acidic. The naphthalene group could contribute to the compound’s aromaticity and stability .Scientific Research Applications
Genotoxic Potential and Biological Activities
Research on derivatives of naphthalene, such as 1,4-Naphthoquinone, has demonstrated their complex interactions with biological systems, including their genotoxic potential. Studies have shown that while 1,4-Naphthoquinone does not induce gene mutations in bacteria or mammalian cells, it has shown clear evidence of a clastogenic response in vitro. However, this effect appears to be limited to in vitro conditions, as studies in mice and hamsters have shown negative results for micronucleus or chromosomal aberration induction, suggesting that 1,4-NQ is not genotoxic in vivo due to more efficient antioxidant defense mechanisms in mammalian tissues (Fowler et al., 2018).
Medicinal Applications
Naphthalimide compounds, closely related to naphthalene derivatives, have shown a broad range of medicinal applications due to their ability to interact with various biological molecules. These compounds have been explored for their anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. Some naphthalimide derivatives have entered clinical trials as anticancer agents, highlighting their potential as medicinal compounds. Moreover, their role in diagnostic and pathologic probing, as well as cell imaging, underscores their versatility and importance in biomedical research and applications (Gong et al., 2016).
Environmental Impact and Biodegradation
The presence of polycyclic aromatic hydrocarbons (PAHs) like naphthalene in the environment poses significant ecological and health risks due to their potential toxicity, mutagenicity, and carcinogenicity. Microbial degradation has been identified as a primary mechanism for mitigating the environmental impact of PAH-contaminated sites. Significant advances have been made in understanding the microbial catabolism of naphthalene, including the genetic regulation and biochemical pathways involved in its degradation, especially by bacteria like Pseudomonas putida ND6. This understanding is crucial for developing strategies to enhance the bioremediation of PAH-contaminated environments (Peng et al., 2008).
Analytical and Environmental Monitoring
The detection and monitoring of naphthalene and its derivatives in environmental samples are critical for assessing their impact and for the successful implementation of remediation strategies. Advanced mass spectrometric techniques have evolved as essential tools for the characterization of naphthalene derivatives, such as naphthenic acids, in environmental matrices. These techniques have facilitated a deeper understanding of the chemical properties and environmental behavior of these compounds, aiding in the development of more effective environmental management and pollution mitigation strategies (Headley et al., 2009).
Mechanism of Action
Properties
IUPAC Name |
4-(1-naphthalen-1-ylethylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11(17-15(18)9-10-16(19)20)13-8-4-6-12-5-2-3-7-14(12)13/h2-8,11H,9-10H2,1H3,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSXHLAOQYCBAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391627 |
Source
|
Record name | Butanoic acid, 4-[[1-(1-naphthalenyl)ethyl]amino]-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
802906-00-9 |
Source
|
Record name | Butanoic acid, 4-[[1-(1-naphthalenyl)ethyl]amino]-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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